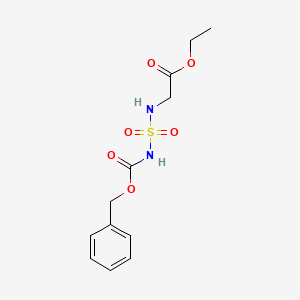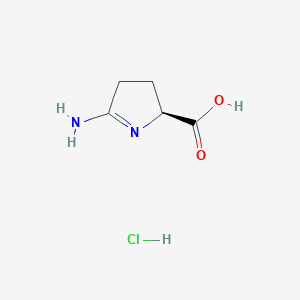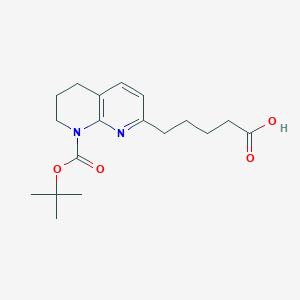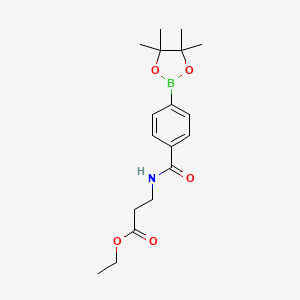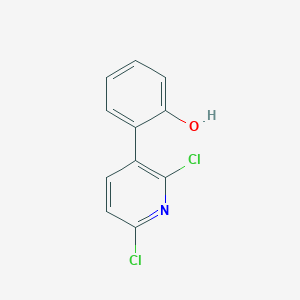
2-(2,6-Dichloropyridin-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dichloropyridin-3-yl)phenol: is an organic compound that belongs to the class of phenols and pyridines It is characterized by the presence of a phenol group attached to a pyridine ring, which is substituted with two chlorine atoms at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloropyridin-3-yl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, 2,6-dichloropyridine is coupled with a phenol derivative in the presence of a palladium catalyst and a base . The reaction typically takes place under mild conditions, making it suitable for the synthesis of various substituted phenols.
. This method requires careful control of reaction conditions to ensure selective chlorination and substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dichloropyridin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and phenol derivatives.
Aplicaciones Científicas De Investigación
2-(2,6-Dichloropyridin-3-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound has potential applications in the development of pharmaceuticals and agrochemicals. Its biological activity can be studied to identify new therapeutic targets and mechanisms of action.
Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dichloropyridin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity and function . The chlorine atoms can participate in halogen bonding, further influencing the compound’s binding affinity and specificity. Additionally, the pyridine ring can interact with nucleic acids and other biomolecules, modulating their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2-(2,6-Dichloropyridin-3-yl)phenol. It shares the pyridine ring with chlorine substitutions but lacks the phenol group.
2-Phenylpyridine: Similar in structure but without the chlorine substitutions. It is used in various organic synthesis reactions.
4-Amino-2,6-dichloropyridine: Another derivative of 2,6-dichloropyridine with an amino group instead of a phenol group.
Uniqueness
This compound is unique due to the combination of the phenol and pyridine functionalities, along with the chlorine substitutions. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H7Cl2NO |
|---|---|
Peso molecular |
240.08 g/mol |
Nombre IUPAC |
2-(2,6-dichloropyridin-3-yl)phenol |
InChI |
InChI=1S/C11H7Cl2NO/c12-10-6-5-8(11(13)14-10)7-3-1-2-4-9(7)15/h1-6,15H |
Clave InChI |
JQXGGQMMAMIOMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(N=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


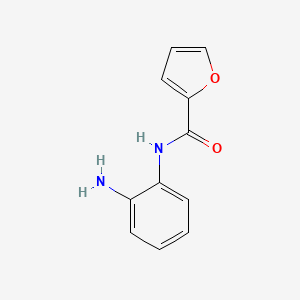
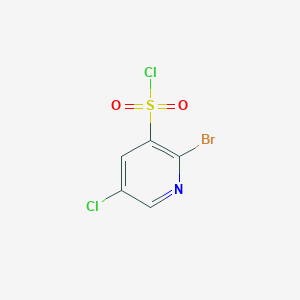
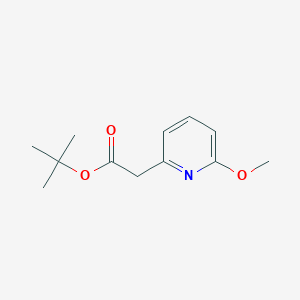
![1-Hydroxy-N-methoxy-N-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxamide](/img/structure/B13982955.png)

![3-Methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13982968.png)

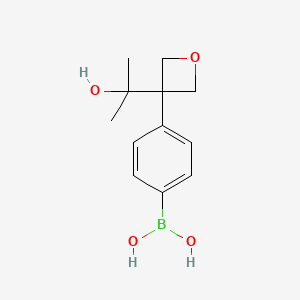

![3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)
